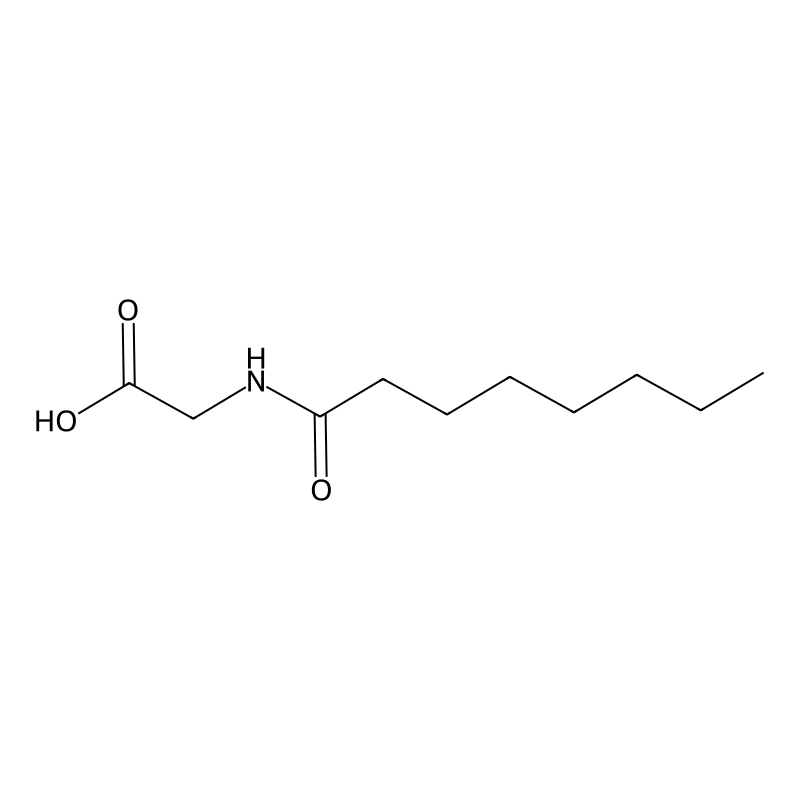

2-Octanamidoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Octanamidoacetic acid, also known as capryloylglycine, is an acylglycine compound characterized by its structure consisting of an octanoyl group attached to glycine. Its chemical formula is and it has a molecular weight of approximately 201.27 g/mol . This compound is notable for its amphiphilic properties, which allow it to function effectively in both hydrophilic and hydrophobic environments. It is often utilized in cosmetic formulations due to its ability to enhance skin penetration and act as a surfactant.

- Antimicrobial activity: The amphiphilic nature might allow interaction with microbial membranes, potentially leading to antimicrobial effects [].

- Immunomodulation: Certain fatty acid amides have been shown to modulate the immune system []. 2-Octanamidoacetic acid might possess similar properties, requiring further investigation.

- Drug delivery: The amphiphilic structure could be useful in designing drug delivery systems [].

Biocompatible Material Development:

The amphiphilic nature of 2-OAA, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, makes it a potential candidate for developing biocompatible materials. These materials could find applications in various fields, including drug delivery, tissue engineering, and biosensors. For instance, research suggests that 2-OAA can self-assemble into micelles, which are nanoscale structures with a hydrophilic core and a hydrophobic shell. These micelles could be used to encapsulate and deliver drugs to specific targets in the body [].

Antibacterial Activity:

Recent studies have investigated the potential antibacterial properties of 2-OAA. These studies have shown that 2-OAA can exhibit activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to understand the mechanisms of action and to determine the effectiveness and safety of 2-OAA as an antibacterial agent.

Other Potential Applications:

Limited research suggests that 2-OAA might have other potential applications, such as:

- Herbicide development: Some studies have shown that 2-OAA can exhibit herbicidal activity against certain plant species []. However, more research is required to assess its effectiveness and selectivity as a potential herbicide.

- Fungicidal activity: Preliminary studies suggest that 2-OAA might have antifungal properties []. However, further investigation is needed to confirm these findings and understand the mechanisms of action.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and cosmetics.

Research indicates that 2-octanamidoacetic acid exhibits antimicrobial properties, making it useful in personal care products as a preservative and skin conditioning agent. Its ability to inhibit the growth of certain bacteria and fungi has been documented, contributing to its popularity in formulations aimed at improving skin health and hygiene . Additionally, it has been studied for its potential role in enhancing the delivery of active ingredients through the skin barrier.

Several methods exist for synthesizing 2-octanamidoacetic acid:

- Direct Amidation: This involves reacting octanoic acid with glycine under acidic conditions, often using coupling agents to facilitate the reaction.

- Ester Hydrolysis: Starting from an ester derivative of octanoic acid, hydrolysis can yield 2-octanamidoacetic acid.

- Chemical Modification: Existing amino acids or derivatives can be modified chemically to introduce the octanoyl group .

These methods allow for flexibility in production based on desired purity and yield.

2-Octanamidoacetic acid is primarily used in:

- Cosmetics and Personal Care Products: It serves as a surfactant, emulsifier, and skin conditioning agent.

- Pharmaceuticals: Its antimicrobial properties make it suitable for use in topical formulations.

- Food Industry: It may be explored as a food additive due to its safety profile and functional properties .

Studies on the interactions of 2-octanamidoacetic acid with other compounds have shown that it can enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, facilitating their transport across biological membranes . Furthermore, interaction studies suggest that it may modulate skin permeability, enhancing the efficacy of topical treatments.

Several compounds share structural similarities with 2-octanamidoacetic acid:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Caprylic Acid | Fatty Acid | Shorter chain length; primarily used as a surfactant. |

| Glycine | Amino Acid | Simpler structure; lacks the fatty acyl group. |

| Octanoyl Glycine | Acylglycine | Directly related; differs slightly in functional groups. |

| Lauric Acid | Fatty Acid | Longer chain; used extensively in food and cosmetics. |

The uniqueness of 2-octanamidoacetic acid lies in its specific combination of amino acid characteristics with fatty acid properties, allowing it to serve distinct roles in various applications compared to these similar compounds .

Systematic IUPAC Name and Structural Formula

The IUPAC name for 2-octanamidoacetic acid is 2-(octanoylamino)acetic acid. Its structural formula is characterized by an octanoyl group (C8H15O) linked via an amide bond to glycine (C2H5NO2), resulting in the molecular formula C10H19NO3 . The SMILES notation is CCCCCCCC(=O)NCC(=O)O, and the InChI key is SAVLIIGUQOSOEP-UHFFFAOYSA-N .

Structural Features:

- Octanoyl moiety: Provides lipophilicity, enhancing membrane permeability.

- Glycine backbone: Ensures water solubility and metabolic compatibility.

Common Synonyms and Trade Names

This compound is interchangeably referred to as:

- Capryloylglycine (cosmetic industry)

- N-Octanoylglycine (biochemical contexts)

- Lipacide C8G (trade name for preservative formulations) .

CAS Registry Number and Regulatory Databases

- CAS Registry Number: 14246-53-8

- PubChem CID: 84290

- ECHA REACH Pre-Registration: 238-122-3

- Regulatory Status: Listed in the International Cosmetic Ingredient Dictionary (INCI) and compliant with EU Cosmetics Regulation (EC) No. 1223/2009 .

Laboratory-Scale Synthesis Using Glycine and Octanoyl Chloride

The laboratory-scale synthesis of 2-octanamidoacetic acid relies primarily on the well-established Schotten-Baumann reaction, which involves the condensation of glycine with octanoyl chloride under alkaline conditions [5]. This method represents the most widely utilized approach for small-scale production due to its reliability and straightforward execution [22].

The fundamental reaction proceeds through nucleophilic acyl substitution, where glycine acts as the nucleophile attacking the electrophilic carbonyl carbon of octanoyl chloride [5]. The reaction is typically conducted in a biphasic system consisting of an aqueous phase containing glycine and sodium hydroxide, and an organic phase containing octanoyl chloride dissolved in acetone [5]. This biphasic arrangement facilitates the neutralization of hydrogen chloride produced during the reaction while maintaining optimal conditions for product formation [22].

Reaction Conditions and Optimization

The standard laboratory protocol involves dissolving glycine (11.25 grams, 0.15 mol) in water (50 milliliters) followed by the addition of sodium hydroxide (12 grams, 0.3 mol) [5]. The octanoyl chloride (24.4 grams, 0.15 mol) is dissolved in acetone (50 milliliters) and added dropwise to the aqueous glycine solution over one hour with vigorous stirring [5]. The reaction mixture requires continued stirring for an additional hour at room temperature to ensure complete conversion [5].

The workup procedure involves concentration under reduced pressure to remove volatile solvents, followed by extraction with diethyl ether to separate the product from inorganic salts [5]. The ethereal extracts are washed with brine and dried over sodium sulfate before concentration to yield the crude product [5]. Recrystallization from appropriate solvents provides pure 2-octanamidoacetic acid with a typical yield of 83 percent [5].

Characterization and Product Analysis

The synthesized 2-octanamidoacetic acid exhibits characteristic physical properties that confirm successful formation [34] [35]. The compound displays a melting point range of 102-103 degrees Celsius, with literature values reporting 105-110 degrees Celsius [34] [35]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals appearing at 3.9 parts per million for the methylene protons adjacent to the nitrogen, 2.25 parts per million for the methylene protons alpha to the carbonyl, and multiplets in the aliphatic region corresponding to the octyl chain [5].

Table 1: Physical Properties of 2-Octanamidoacetic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₃ | Multiple sources [1] [2] [3] |

| Molecular Weight (g/mol) | 201.26 | Multiple sources [1] [2] [3] |

| CAS Number | 14246-53-8 | Multiple sources [1] [2] [3] |

| Melting Point (°C) | 102-103 (lit. 105-110) | ChemicalBook, Chemsrc [34] [35] |

| Boiling Point (°C) | 403.9±28.0 at 760 mmHg | ChemicalBook, Chemsrc [34] [35] |

| Density (g/cm³) | 1.0±0.1 (pred. 1.036±0.06) | ChemicalBook, Chemsrc [34] [35] |

| Water Solubility (g/L at 20°C) | 1.557 | ChemicalBook [35] |

Industrial Production Protocols and Optimization Strategies

Industrial production of 2-octanamidoacetic acid requires sophisticated optimization strategies to achieve economic viability while maintaining product quality [23] [24]. The transition from laboratory to industrial scale introduces several challenges, including heat management, mass transfer limitations, and waste minimization [28].

Continuous Flow Processing

Recent advances in industrial synthesis have focused on continuous flow processing as an alternative to traditional batch methods [23] [24]. Flow chemistry offers several advantages for the Schotten-Baumann reaction, including precise temperature control, enhanced mixing efficiency, and reduced formation of undesired hydrolysis products [23]. The continuous approach enables better control over reaction parameters and can suppress the competing hydrolysis reaction that reduces overall yield [24].

Industrial flow reactors typically employ microreactor technology with controlled residence times and optimized flow rates [23]. The aqueous and organic phases are introduced through separate inlets and mixed in specialized microchannels designed to maximize interfacial area [23]. Temperature control is maintained through precise heat exchange systems that prevent hotspot formation and ensure consistent product quality [24].

Optimization of Acyl Chloride Preparation

The industrial preparation of octanoyl chloride, a key starting material, requires careful consideration of reagent selection and reaction conditions [18] [19]. Multiple synthetic routes exist for converting octanoic acid to octanoyl chloride, each with distinct advantages and limitations [18].

Table 2: Octanoyl Chloride Production Methods

| Reagent | Reaction Type | Temperature | Byproducts | Industrial Suitability |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Nucleophilic substitution | Room temperature | SO₂ + HCl (gases) | High (most common) [18] [19] |

| Phosphorus pentachloride (PCl₅) | Halide exchange | Cold conditions | POCl₃ + HCl | Moderate [18] |

| Phosphorus trichloride (PCl₃) | Halide exchange | Room temperature | H₃PO₃ | Moderate [18] |

| Oxalyl chloride | Mild acylation | Room temperature | CO + CO₂ + HCl | High (selective) [19] |

Thionyl chloride remains the preferred reagent for industrial octanoyl chloride synthesis due to its efficiency and the gaseous nature of its byproducts, which facilitates product purification [17] [18]. The reaction proceeds at room temperature with complete conversion of octanoic acid to the corresponding acid chloride [17]. The gaseous byproducts (sulfur dioxide and hydrogen chloride) are easily removed, leaving pure octanoyl chloride for subsequent acylation reactions [18].

Green Chemistry Approaches

Environmental considerations have driven the development of alternative synthetic routes that minimize waste and eliminate toxic reagents [10]. Direct acylation using fatty acid esters represents a promising green chemistry approach for industrial production [10]. This method employs coconut oil or other fatty acid sources directly, eliminating the need for acid chloride intermediates [10].

The green synthesis protocol involves heating glycine sodium salt with coconut oil in the presence of catalytic amounts of sodium methoxide at 160 degrees Celsius for 4-5 hours [10]. This approach achieves yields of approximately 87 percent while avoiding the use of toxic chlorinating agents [10]. The process generates minimal waste and utilizes renewable feedstocks, making it attractive for large-scale industrial implementation [10].

Table 3: Comparison of Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Schotten-Baumann (Laboratory) | Glycine + Octanoyl chloride + NaOH | Room temp, 1 hour, aqueous-organic biphasic | 83 [5] | Simple, established method |

| Schotten-Baumann (Optimized) | Glycine + Octanoyl chloride + NaOH (flow conditions) | Flow reactor, controlled temp, optimized mixing | >90 (optimized) [23] [24] | Reduced hydrolysis, better control |

| Direct Acylation with Oil | Glycine salt + Coconut oil + catalyst | 160°C, 4-5 hours, methoxide catalyst | 87 [10] | Green chemistry, no toxic reagents |

| Enzymatic Synthesis | Glycine + Octanoyl-CoA + GLYAT enzyme | Physiological pH and temperature | Variable (enzyme dependent) [32] | Mild conditions, specific |

Catalytic Mechanisms in Acylation Reactions

The formation of 2-octanamidoacetic acid through acylation reactions proceeds via distinct mechanistic pathways depending on the specific reaction conditions and catalysts employed [9] [11] [27]. Understanding these mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic protocols [11].

Base-Catalyzed Nucleophilic Acyl Substitution

The classical Schotten-Baumann mechanism involves base-catalyzed nucleophilic acyl substitution [22]. The reaction initiates with deprotonation of glycine by sodium hydroxide, generating a glycinate anion that serves as a potent nucleophile [22]. The glycinate anion attacks the electrophilic carbonyl carbon of octanoyl chloride, forming a tetrahedral intermediate [11]. Subsequent elimination of chloride ion yields the desired amide product along with sodium chloride and water [22].

Kinetic studies reveal that the rate-determining step involves the nucleophilic attack of the glycinate anion on the acyl carbon [28]. The reaction rate exhibits first-order dependence on both glycine concentration and octanoyl chloride concentration under pseudo-first-order conditions [28]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 40-60 kilojoules per mole [28].

Enzymatic Catalysis Mechanisms

Enzymatic synthesis of acyl glycines involves the glycine N-acyltransferase enzyme family, which catalyzes the conjugation of acyl-coenzyme A esters with glycine [7] [32]. The enzymatic mechanism proceeds through formation of an acyl-enzyme intermediate followed by nucleophilic attack by glycine [32]. Human glycine N-acyltransferase exhibits cooperative kinetic behavior rather than simple Michaelis-Menten kinetics [9] [32].

The enzyme demonstrates substrate activation with respect to glycine concentration and substrate inhibition at high acyl-coenzyme A concentrations [9]. Kinetic analysis reveals half-saturation constants for octanoyl-coenzyme A in the micromolar range, with cooperative Hill coefficients greater than unity [32]. The catalytic efficiency varies significantly among different acyl-coenzyme A substrates, with octanoyl-coenzyme A showing enhanced binding affinity compared to the physiological substrate succinyl-coenzyme A [4].

Flow-Enhanced Catalytic Mechanisms

Continuous flow processing introduces unique mechanistic considerations related to mass transfer and mixing efficiency [23] [24]. The enhanced interfacial area in microfluidic systems promotes faster mass transfer between aqueous and organic phases [23]. Rapid mixing reduces the residence time required for complete conversion and minimizes competing side reactions [24].

The flow-enhanced mechanism benefits from precise control over local concentrations and temperature gradients [23]. Computational fluid dynamics modeling reveals that optimal flow conditions create uniform mixing patterns that enhance overall reaction efficiency [24]. The continuous removal of products also shifts equilibrium positions favorably and prevents product inhibition [23].

Table 4: Catalytic Mechanisms in Acylation Reactions

| Mechanism Type | Key Steps | Rate Determining Step | Typical Conditions |

|---|---|---|---|

| Base-catalyzed nucleophilic acyl substitution | 1. Base deprotonation of glycine 2. Nucleophilic attack on carbonyl 3. Chloride elimination | Nucleophilic attack on acyl carbon [28] | pH 10-12, room temperature [22] |

| Enzymatic glycine N-acyltransferase | 1. Enzyme-substrate binding 2. Acyl-enzyme intermediate 3. Glycine addition | Acyl-enzyme intermediate formation [32] | pH 7-8, 37°C [32] |

| Acid-catalyzed Friedel-Crafts type | 1. Acid activation of acyl group 2. Electrophilic attack 3. Proton elimination | Electrophilic substitution [26] | Acidic conditions, elevated temperature [26] |

| Flow-assisted continuous acylation | 1. Rapid mixing in microchannels 2. Enhanced mass transfer 3. Precise temperature control | Mass transfer limited [23] [24] | Controlled flow rates, optimized residence time [23] |

The mechanistic understanding of 2-octanamidoacetic acid synthesis has evolved significantly with advances in analytical techniques and computational modeling [11]. Recent studies employing density functional theory calculations have provided detailed insights into transition state structures and activation barriers [11]. These theoretical investigations complement experimental kinetic studies and guide the development of improved synthetic protocols [11].

Purity

Quantity

Physical Description

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 21 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 20 of 21 companies with hazard statement code(s):;

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive